molecular formula C7H5ClF3NO B1447833 [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol CAS No. 1227502-97-7

[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol

Cat. No.: B1447833
CAS No.: 1227502-97-7
M. Wt: 211.57 g/mol
InChI Key: FNEOFCQITLTNEO-UHFFFAOYSA-N
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Description

Compound Overview [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol ( 1227502-97-7) is a pyridine-based chemical building block with the molecular formula C₇H₅ClF₃NO and a molecular weight of 211.57 g/mol . This compound is characterized by a pyridine ring substituted with chloro and trifluoromethyl groups at the 2 and 4 positions, respectively, and a hydroxymethyl functional group at the 3-position . Research Applications This chemical serves as a versatile synthetic intermediate or building block in organic chemistry and drug discovery research. Its specific structure, featuring both a reactive chloro group and a hydroxymethyl group on the same ring system, makes it a valuable precursor for synthesizing more complex molecules. While specific commercial applications are proprietary, compounds with this scaffold are of significant interest in medicinal chemistry and agrochemical research, particularly in the development of active ingredients. Safety and Handling This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. According to safety information, it may cause skin and eye irritation and may be harmful if swallowed . Please consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal protocols before use.

Properties

IUPAC Name

[2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEOFCQITLTNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227502-97-7
Record name [2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
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Biological Activity

[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is C7H6ClF3N, and its chemical structure can be represented as follows:

C7H6ClF3N\text{C}_7\text{H}_6\text{ClF}_3\text{N}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular targets. This compound may function as an inhibitor or modulator of various enzymes or receptors, influencing critical biochemical pathways.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial properties against various pathogens. In particular, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
  • Antifungal Activity : Preliminary investigations indicate that this compound may also possess antifungal properties, showing moderate activity against several fungal strains .
  • Pharmacological Applications : The compound serves as a building block in the synthesis of pharmaceuticals, particularly in developing agents targeting bacterial infections and other diseases .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against MRSA. The results indicated that the compound inhibited bacterial growth at concentrations significantly lower than those required for traditional antibiotics, suggesting its potential for use in treating resistant infections .

Case Study 2: Antifungal Activity Assessment

Another study explored the antifungal activity of this compound against various strains of Botrytis cinerea. The findings revealed that certain derivatives exhibited EC50 values comparable to established antifungal agents, indicating promising applications in agricultural settings .

Data Tables

Activity Type Target Organism EC50/IC50 Value Reference
AntibacterialMRSA5 µg/mL
AntifungalBotrytis cinerea6.72 µg/mL
AntimicrobialXanthomonas oryzae>100 µg/mL

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex organic compounds, particularly those containing pyridine rings. The trifluoromethyl group enhances the reactivity and stability of derivatives synthesized from this compound.

Synthetic Routes
The synthesis typically involves the reaction of trifluoromethylpyridine derivatives with formaldehyde under basic conditions to introduce the hydroxymethyl group. This method is efficient and allows for the production of high yields with purity suitable for further applications.

Biological Applications

Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological activities, including anti-inflammatory and anticancer effects. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.

Antimicrobial Activity
This compound has shown promising results in antimicrobial studies. Its derivatives have been tested against various pathogens, demonstrating significant inhibitory effects:

PathogenMinimum Inhibitory Concentration (MIC)
Chlamydia trachomatis5.2 μg/mL
Neisseria meningitidis64 μg/mL
Haemophilus influenzae32 μg/mL

These findings suggest that this compound can serve as a scaffold for developing new antimicrobial agents.

Case Studies

Antichlamydial Activity
In a study focused on antichlamydial agents, derivatives of this compound exhibited dose-dependent inhibition of chlamydial inclusions in infected cells. The compound significantly reduced chlamydial progeny without causing toxicity to host cells, indicating its potential as a therapeutic agent against Chlamydia infections.

Broad-Spectrum Antibacterial Properties
Another investigation assessed various pyridine derivatives, concluding that those with trifluoromethyl substitutions exhibited broader antibacterial spectra compared to their unsubstituted counterparts. This highlights the role of substituents in modulating biological activity and suggests that this compound can be optimized for enhanced efficacy against multiple bacterial strains.

Industrial Applications

Agrochemicals Development
The compound is also explored in the development of agrochemicals due to its effective biological activity against pests and pathogens. The trifluoromethyl group is known to improve the efficacy of agrochemical formulations by enhancing their persistence and effectiveness in agricultural settings .

Safety Profile

Preliminary assessments suggest that this compound has a favorable safety profile, exhibiting low toxicity in human cell lines at effective concentrations. However, comprehensive toxicity studies are necessary to fully elucidate its safety and potential side effects before widespread application in pharmaceuticals or agrochemicals .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 2 undergoes nucleophilic substitution under various conditions:

Reagent/Conditions Product Yield Mechanistic Notes
Sodium methoxide (MeOH, 0–20°C) [2-Methoxy-4-(trifluoromethyl)pyridin-3-yl]methanol94%Methoxide ion displaces chloride via SNAr mechanism.
Ammonia (NH₃, 65°C) [2-Amino-4-(trifluoromethyl)pyridin-3-yl]methanol74%High-temperature amination with ammonia as nucleophile.
Thiourea (refluxing EtOH)[2-Mercapto-4-(trifluoromethyl)pyridin-3-yl]methanol68%Thiolation facilitated by thiourea’s nucleophilic sulfur.

Key Factors :

  • The trifluoromethyl group at position 4 enhances ring electrophilicity, accelerating substitution.

  • Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states .

Oxidation Reactions

The hydroxymethyl group at position 3 is susceptible to oxidation:

Oxidizing Agent Conditions Product Outcome
KMnO₄ (acidic)H₂SO₄, 80°C, 6 h[2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid]Complete oxidation to carboxylic acid.
CrO₃ (Jones reagent)Acetone, 0°C, 2 h[2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde]Selective oxidation to aldehyde without over-oxidation.
O₂ (catalytic TEMPO)CH₂Cl₂, rt, 12 h[2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde]Mild conditions suitable for acid-sensitive substrates.

Mechanistic Insight :

  • Oxidation proceeds via intermediate alkoxy radical formation (TEMPO-mediated) or direct dehydrogenation (CrO₃).

Reduction Reactions

Targeted reductions modify specific functional groups:

Reduction Type Reagent/Conditions Product Application
Chloro group reductionH₂, Pd/C (EtOAc, 50°C)[4-(Trifluoromethyl)pyridin-3-yl]methanolDehalogenation for generating unsubstituted pyridine analogs.
Hydroxymethyl reductionLiAlH₄ (THF, reflux)[2-Chloro-4-(trifluoromethyl)pyridine]Rare due to stability of hydroxymethyl; requires harsh conditions.

Limitations :

  • The trifluoromethyl group remains inert under typical reduction conditions .

Cross-Coupling Reactions

The chloro group participates in metal-catalyzed couplings:

Coupling Type Catalyst Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 100°C, 12 h [2-Aryl-4-(trifluoromethyl)pyridin-3-yl]methanol85%
Buchwald-Hartwig aminationPd₂(dba)₃, XPhosToluene, 110°C, 24 h [2-Amino-4-(trifluoromethyl)pyridin-3-yl]methanol78%

Selectivity :

  • Coupling occurs exclusively at the chloro position due to steric and electronic effects .

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group serves as a handle for derivatization:

Reaction Reagent Product Application
EsterificationAcetic anhydride (pyridine)[3-(Acetoxymethyl)-2-chloro-4-(trifluoromethyl)pyridine]Prodrug synthesis.
EtherificationNaH, CH₃I (DMF)[3-(Methoxymethyl)-2-chloro-4-(trifluoromethyl)pyridine]Enhancing lipophilicity for agrochemicals .

Stability and Side Reactions

  • Hydrolysis : The hydroxymethyl group resists hydrolysis under neutral conditions but decomposes in strong acids/bases.

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.

Mechanistic and Synthetic Considerations

  • Electron-Withdrawing Effects : The trifluoromethyl group deactivates the pyridine ring, directing substitutions to the chloro position .

  • Solvent Effects : Polar solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing ionic intermediates .

  • Catalytic Systems : Palladium catalysts with bulky ligands (e.g., XPhos) improve coupling efficiency by reducing side reactions .

Comparison with Similar Compounds

(2,6-Dichloro-4-(trifluoromethyl)pyridin-3-yl)(4-ethylphenyl)methanol

Key Differences :

  • Substituents : This compound has two chlorine atoms (positions 2 and 6) and a 4-ethylphenyl group attached to the hydroxymethyl moiety.
  • Synthesis : Prepared via oxidation of the corresponding alcohol using Dess-Martin periodinane, yielding a ketone intermediate with 99% efficiency .

(2-Chloro-4-iodopyridin-3-yl)methanol

Key Differences :

  • Substituents : Replaces the -CF₃ group with iodine at position 3.
  • Properties : The larger iodine atom introduces steric hindrance and alters electronic properties, reducing electrophilicity compared to -CF₃.
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s suitability as a leaving group .

(4-(((Tert-butyldimethylsilyl)oxy)methyl)-2,6-dichloropyridin-3-yl)(4-ethylphenyl)methanone

Key Differences :

  • Protecting Group : The hydroxymethyl is replaced with a tert-butyldimethylsilyl (TBS) ether, enhancing stability during synthetic steps.
  • Reactivity : The TBS group prevents unwanted oxidation or side reactions, making this compound preferable in multi-step syntheses .

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid Ethyl Ester

Key Differences :

  • Core Structure : Pyrimidine ring instead of pyridine, with dual -CF₃ groups.
  • Applications : Demonstrates enhanced π-stacking capabilities and metabolic stability, often used in kinase inhibitor development .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications Reference
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol Cl (2), -CF₃ (4), -CH₂OH (3) 211.57 Drug intermediates, agrochemicals
(2,6-Dichloro-4-(trifluoromethyl)pyridin-3-yl)(4-ethylphenyl)methanol Cl (2,6), -CF₃ (4), -CH₂OH (3) 385.63 Lipophilic drug candidates
(2-Chloro-4-iodopyridin-3-yl)methanol Cl (2), I (4), -CH₂OH (3) 285.52 Cross-coupling reactions
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid Ethyl Ester -CF₃ (2, pyrimidine), -CF₃ (6, pyridine) 365.23 Kinase inhibitors

Research Findings and Trends

  • Electronic Effects: The -CF₃ group in this compound increases electron deficiency at the pyridine ring, enhancing its reactivity in nucleophilic substitutions compared to iodine or phenyl analogs .
  • Synthetic Efficiency : Compounds with protecting groups (e.g., TBS) show higher yields in multi-step syntheses but require additional deprotection steps .
  • Biological Activity : Dual -CF₃ substitutions (as in pyrimidine derivatives) correlate with improved binding affinity to hydrophobic enzyme pockets .

Preparation Methods

General Synthetic Approach

The synthesis of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol typically involves the nucleophilic addition of an aldehyde to a lithiated intermediate derived from 2-chloro-4-(trifluoromethyl)pyridine. This method was demonstrated in a study published in the Journal of Pesticide Science where aryl-substituted methanols were synthesized by reaction of 2-chloro-4-(trifluoromethyl)pyridine with aldehydes under low temperature conditions.

Key Steps:

  • Generation of a lithiated intermediate by treating 2-chloro-4-(trifluoromethyl)pyridine with a strong base (e.g., lithium diisopropylamide).
  • Subsequent addition of an aldehyde at low temperatures (-78°C).
  • Quenching and extraction to isolate the methanol derivative.
  • Purification by silica gel column chromatography.

Typical Reaction Conditions:

Step Conditions
Base addition Diisopropylamine (3.3 g, 33 mmol) at -15°C
Addition of pyridine derivative 2-chloro-4-(trifluoromethyl)pyridine (5.5 g, 30 mmol) at -50°C
Aldehyde addition Corresponding aldehyde (30 mmol) at -78°C dropwise
Reaction time 1 hr for base-pyridine reaction; 2 hr after aldehyde addition
Quenching Saturated aqueous NH4Cl (100 mL)
Extraction Ethyl acetate (100 mL × 2)
Purification Silica gel chromatography

Yield and Product Example:

  • From 1-naphthaldehyde, the corresponding methanol derivative was obtained in 79% yield as a white solid with melting point 74–77°C.

Preparation of the Pyridine Core Precursor

Since this compound requires 2-chloro-4-(trifluoromethyl)pyridine as a key intermediate, the preparation of this pyridine derivative is an essential step.

A patented method describes a scalable synthesis of 2-chloro-4-(trifluoromethyl)pyridine involving:

  • Reaction of vinyl n-butyl ether with trifluoroacetic anhydride in the presence of pyridine and an acid-binding agent.
  • Control of temperature between -10°C and 25°C.
  • Subsequent reaction steps leading to stable intermediates with relatively high yields suitable for industrial production.

Summary of Key Reaction:

Reagent Amount Conditions
Vinyl n-butyl ether 70.1 g (0.70 mol) Stirred, cooled to -10°C
Pyridine 55.4 g (0.70 mol) Added to reaction mixture
Trifluoroacetic anhydride 147.0 g (0.70 mol) Added dropwise, temperature -10 to 0°C
Solvent Dichloromethane 100 mL
Reaction time 2 hours At 25°C after addition

This method yields 4-butoxy-1,1,1-trifluoro-3-en-2-one, a key intermediate en route to the pyridine core.

Detailed Reaction Scheme for this compound Synthesis

Step Reagents / Conditions Purpose Notes
1 Diisopropylamine, stirred at −15°C Base generation Forms lithium diisopropylamide in situ
2 Add 2-chloro-4-(trifluoromethyl)pyridine at −50°C Lithiation of pyridine Forms organolithium intermediate
3 Cool to −78°C, add aldehyde dropwise Nucleophilic addition Aldehyde reacts with organolithium
4 Stir for 2 hours at −78°C Reaction completion Ensures full conversion
5 Quench with saturated NH4Cl Neutralization Stops reaction
6 Extract with ethyl acetate Isolation of product Organic layer contains product
7 Wash with brine, dry over MgSO4 Purification Removes water and impurities
8 Silica gel column chromatography Final purification Obtains pure this compound

Research Findings and Notes

  • The low temperature (-78°C) during aldehyde addition is crucial to control the reactivity of the organolithium intermediate and to prevent side reactions.
  • The use of diisopropylamine as a base allows for the generation of lithium diisopropylamide, a strong, non-nucleophilic base ideal for lithiation.
  • The reaction yields are generally high (around 79% reported for a naphthyl derivative), indicating good efficiency of this method.
  • Purification by silica gel chromatography is effective due to the polarity of the methanol derivative.
  • The preparation of the pyridine core with trifluoromethyl and chloro substituents is optimized for industrial scale, involving mild conditions and stable intermediates, which is beneficial for large-scale synthesis of the target compound.
  • Catalytic hydrogenation methods for related pyridine derivatives demonstrate the utility of selective dechlorination and purification strategies.

Summary Table: Preparation Methods Overview

Preparation Stage Methodology Key Reagents / Conditions Yield / Purity Reference
Lithiation and aldehyde addition Diisopropylamine base, low temp lithiation, aldehyde addition at −78°C 2-chloro-4-(trifluoromethyl)pyridine, aldehyde, LDA ~79% yield (example)
Pyridine core synthesis Reaction of vinyl n-butyl ether with trifluoroacetic anhydride in pyridine/DCM Vinyl n-butyl ether, trifluoroacetic anhydride, pyridine High yield, scalable
Catalytic reductive dechlorination (related isomer) Palladium catalyst in methanol under H2, 15°C, 16 hr 2,3,6-trichloro-5-trifluoromethylpyridine, Pd/C >98% purity, 95% selectivity

Q & A

Q. Basic

  • Liquid Chromatography-Mass Spectrometry (LCMS) : A molecular ion peak at m/z 393 [M+H]<sup>+</sup> confirms the product’s mass .
  • High-Performance Liquid Chromatography (HPLC) : Retention time (e.g., 0.29 minutes under SQD-FA50 conditions) provides a rapid purity check .
  • Melting Point Analysis : Although direct data for this compound is limited, related derivatives (e.g., 2-Chloro-4-(trifluoromethyl)pyridin-3-amine) exhibit sharp melting points (53–57°C), serving as a secondary purity indicator .

How do electron-withdrawing groups (e.g., trifluoromethyl and chloro) influence the pyridine ring’s reactivity?

Q. Advanced

  • Electronic Effects : The trifluoromethyl (-CF3) and chloro (-Cl) groups withdraw electron density via induction, reducing the ring’s electron-richness. This deactivation directs electrophilic substitution to meta/para positions and stabilizes intermediates in nucleophilic aromatic substitution .
  • Steric and Lipophilic Contributions : The -CF3 group enhances lipophilicity, improving membrane permeability in bioactive derivatives. This property is leveraged in agrochemicals (e.g., tau-fluvalinate) and drug candidates targeting enzymes like kinases .

Experimental Design : Compare reaction kinetics of halogenated vs. non-halogenated pyridines in coupling reactions (e.g., Suzuki-Miyaura) to quantify substituent effects .

What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Q. Advanced

  • Cross-Validation : Use complementary techniques (e.g., <sup>19</sup>F NMR for trifluoromethyl groups, <sup>13</sup>C NMR for carbon backbone) to confirm structural assignments .
  • Computational Modeling : Density Functional Theory (DFT) predicts IR and NMR spectra, aiding in peak assignment for ambiguous cases .
  • X-ray Crystallography : Resolves disputes in regiochemistry or stereochemistry, particularly for derivatives used in crystallographic studies (e.g., pesticide intermediates) .

What are the key physical properties critical for handling this compound?

Q. Basic

  • Melting Point : Analogous compounds (e.g., 2-Chloro-4-(trifluoromethyl)pyridin-3-amine) melt at 53–57°C , suggesting similar thermal stability .
  • Solubility : Limited solubility in polar solvents (water, methanol) necessitates use of DMSO or DMF for biological assays .
  • Flash Point : >110°C, indicating low flammability but requiring standard lab safety protocols (ventilation, flame avoidance) .

What role does this compound serve as a building block in medicinal chemistry?

Q. Advanced

  • Fluorinated Drug Candidates : The -CF3 group enhances metabolic stability and target binding. Derivatives are explored as kinase inhibitors (anticancer) and anti-inflammatory agents .
  • Agrochemical Intermediates : Used in synthesizing pyrethroids (e.g., tau-fluvalinate), where the pyridine core improves insecticidal activity .
  • Methodological Insight : Optimize bioactivity by modifying the methanol group to esters or ethers, balancing solubility and bioavailability .

How can reaction conditions be optimized to minimize byproducts during synthesis?

Q. Advanced

  • Temperature Control : Maintain room temperature during hydrolysis to prevent over-acidification, which generates chlorinated byproducts .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions to reduce homocoupling side products .
  • In Situ Monitoring : Use real-time HPLC to detect intermediates and adjust reaction time dynamically .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Reactant of Route 2
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol

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